(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes an indole ring, a sulfonyl group, and a prop-2-enamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amide Formation: The sulfonylated indole is reacted with an isocyanate to form the carbamothioyl group.
Alkene Formation: The final step involves the formation of the prop-2-enamide moiety through a Knoevenagel condensation reaction between an aldehyde and a malonic ester, followed by decarboxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the alkene moiety.
Reduction: Reduction reactions can target the sulfonyl group and the alkene moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidation of the indole ring can lead to the formation of oxindole derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-phenylprop-2-enamide
- (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of the indole ring, sulfonyl group, and prop-2-enamide moiety provides a distinct chemical profile that can lead to unique biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-3-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-18-6-8-19(9-7-18)10-15-24(29)27-25(32)26-21-11-13-22(14-12-21)33(30,31)28-17-16-20-4-2-3-5-23(20)28/h2-15H,16-17H2,1H3,(H2,26,27,29,32)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHOUUOBCKOAAA-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.